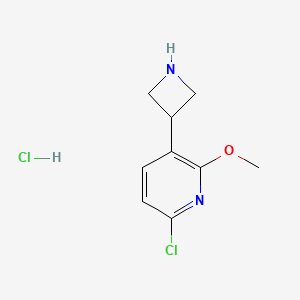

3-(Azetidin-3-yl)-6-chloro-2-methoxypyridine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The chloro and methoxy groups attached to the pyridine ring could potentially alter the properties of the compound, including its reactivity, polarity, and biological activity.

Molecular Structure Analysis

The molecular structure of azetidine is characterized by a four-membered ring containing one nitrogen atom . The presence of the chloro and methoxy groups on the pyridine ring would likely influence the overall structure of the compound, potentially affecting its conformation and spatial orientation.Chemical Reactions Analysis

The reactivity of azetidines can be influenced by various factors, including the presence of functional groups and the nature of the substituents on the ring . The chloro and methoxy groups on the pyridine ring could potentially participate in various chemical reactions, such as nucleophilic substitution or elimination reactions.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Azetidine Ring : The azetidine moiety in EN300-26673307 serves as a pharmacophore subunit. Researchers explore its potential for designing novel drugs due to its unique three-membered ring structure . The compound’s interactions with biological targets can be investigated to develop therapeutic agents.

Heterocyclic Synthesis

- Aza-Michael Addition : The compound can be used as a substrate in aza-Michael addition reactions. By reacting with NH-heterocycles, functionalized 3-substituted 3-(acetoxymethyl)azetidines can be synthesized . These derivatives may find applications in materials science or bioorganic chemistry.

Selenium-Containing Heterocycles

- Functionalized Selenazoles : EN300-26673307 can participate in [3+2] cycloaddition reactions to yield novel selenazole derivatives . These selenium-containing heterocycles may have applications in materials science, catalysis, or medicinal chemistry.

Organic Synthesis and Cross-Coupling Reactions

- Suzuki–Miyaura Cross-Coupling : Researchers can utilize EN300-26673307 as a starting material for the synthesis of hybrid compounds. For instance, the brominated pyrazole–azetidine hybrid can undergo Suzuki–Miyaura cross-coupling with boronic acids to diversify the structure . Such reactions enable the creation of libraries of bioactive molecules.

Carbamate Derivatives

- Benzyl Azetidin-3-yl(methyl)carbamate Hydrochloride : EN300-26673307 derivatives, such as benzyl azetidin-3-yl(methyl)carbamate hydrochloride, may have specific applications. These compounds could be explored for their biological activity or as intermediates in organic synthesis .

NMR and Spectroscopic Studies

- Structural Characterization : Researchers can employ various spectroscopic techniques (1H-NMR, 13C-NMR, 15N-NMR, and 19F-NMR) to confirm the structures of novel heterocyclic compounds derived from EN300-26673307 . High-resolution mass spectrometry (HRMS) also aids in structural elucidation.

Propiedades

IUPAC Name |

3-(azetidin-3-yl)-6-chloro-2-methoxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-13-9-7(6-4-11-5-6)2-3-8(10)12-9;/h2-3,6,11H,4-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHWZKVHTYRWHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)C2CNC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yl)-6-chloro-2-methoxypyridine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469982.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2469984.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2469985.png)

![(E)-4-(Dimethylamino)-N-[(3-ethylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2469989.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B2469994.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2469999.png)

![N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2470003.png)